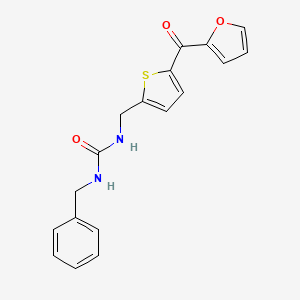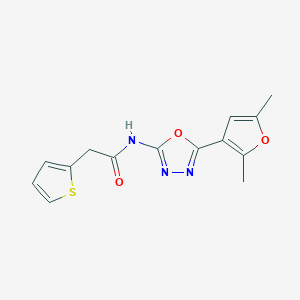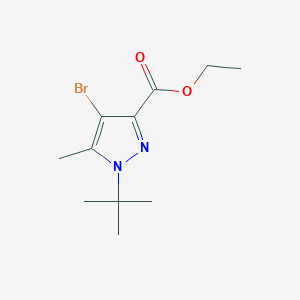
Ethyl 4-bromo-1-tert-butyl-5-methylpyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Ethyl 4-bromo-1-tert-butyl-5-methylpyrazole-3-carboxylate. Pyrazole derivatives are known to participate in a variety of chemical reactions, but the specifics would depend on the exact structure and conditions .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Ethyl 4-bromo-1-tert-butyl-5-methylpyrazole-3-carboxylate is a versatile compound used in the synthesis of complex organic molecules. For example, it has been employed in phosphine-catalyzed [4 + 2] annulation reactions to create highly functionalized tetrahydropyridines. This process demonstrates the compound's role in enabling regioselective synthesis, showcasing its importance in creating molecules with potential pharmaceutical applications (Zhu, Lan, & Kwon, 2003).
Additionally, it serves as a precursor in the preparation of pyrazole derivatives, illustrating its utility in the synthesis of novel organic compounds with varying functional groups and potential for further chemical transformations (Garg & Singh, 1970).
Corrosion Inhibition
In the field of materials science, derivatives of Ethyl 4-bromo-1-tert-butyl-5-methylpyrazole-3-carboxylate, such as bipyrazole derivatives, have been synthesized and evaluated as corrosion inhibitors for steel in acidic environments. These studies have highlighted the compound's potential in protecting industrial materials from corrosion, thus extending their lifecycle and reducing maintenance costs (Zarrok et al., 2012).
Anticancer and Anti-inflammatory Applications
Further, its derivatives have been explored for biological activities, including anticancer and anti-5-lipoxygenase agents. Such research points to its potential in contributing to the development of new therapeutic agents, highlighting the chemical's role in medicinal chemistry (Rahmouni et al., 2016).
Catalysis and Polymerization
Ethyl 4-bromo-1-tert-butyl-5-methylpyrazole-3-carboxylate has also found use in catalysis, particularly in the polymerization of olefins to produce highly branched polyolefins. This application is crucial for developing new materials with unique properties, such as improved strength, durability, and chemical resistance (Obuah et al., 2014).
Orientations Futures
Pyrazole derivatives have attracted attention due to their wide range of physiological and pharmacological activities . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals . Therefore, the synthesis and study of new pyrazole derivatives, including Ethyl 4-bromo-1-tert-butyl-5-methylpyrazole-3-carboxylate, could be a promising direction for future research.
Propriétés
IUPAC Name |
ethyl 4-bromo-1-tert-butyl-5-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O2/c1-6-16-10(15)9-8(12)7(2)14(13-9)11(3,4)5/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLADFQRDAWVLOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Br)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

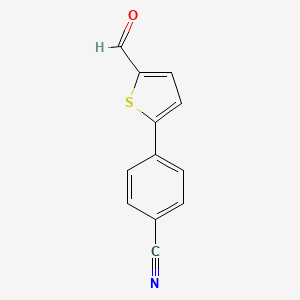
![1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2681708.png)
![6-Methyl-2-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2681709.png)
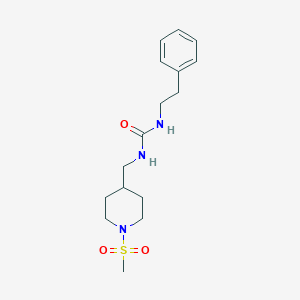
![5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2681713.png)


![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2681719.png)

![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide](/img/structure/B2681721.png)

![2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2681723.png)
